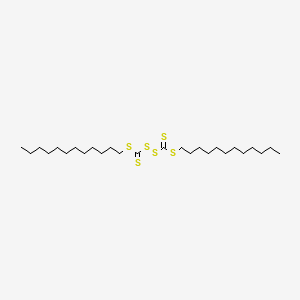

Bis(dodecylsulfanylthiocarbonyl) disulfide

Beschreibung

Historical Context and Evolution of Controlled Radical Polymerization (CRP) Methodologies

Traditional free radical polymerization, while a cornerstone of polymer chemistry for producing a vast array of materials, inherently lacks control over polymer architecture, resulting in polymers with broad molecular weight distributions and undefined structures. bibbase.org The quest for precision in polymer synthesis led to the dawn of "living" polymerization techniques. Initially, living anionic polymerization, pioneered by Michael Szwarc in 1956, offered unprecedented control but was limited by its stringent requirements for monomer purity and reaction conditions. nih.govnih.gov

The 1990s marked a revolutionary period in polymer science with the emergence of controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP). bibbase.orgnih.gov These methods ingeniously combine the robustness of radical polymerization with the "living" characteristics of ionic polymerizations, enabling the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures such as block, graft, and star polymers. bibbase.orgsigmaaldrich.cn Three main CRP techniques have dominated the field: Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. scispace.com The development of these techniques has opened up new frontiers in materials science, allowing for the creation of highly tailored macromolecules for a myriad of applications. scispace.com

Fundamental Principles of Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

First reported by the Commonwealth Scientific and Industrial Research Organisation (CSIRO) in 1998, RAFT polymerization has become one of the most versatile and widely used CRP methods. sigmaaldrich.cn Its versatility stems from its tolerance to a wide range of functional monomers and solvents, including aqueous systems. sigmaaldrich.cn The core of the RAFT process lies in the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization via a degenerative chain transfer mechanism. sigmaaldrich.cnfigshare.com

The RAFT mechanism comprises a series of steps that establish a dynamic equilibrium between a small number of active propagating polymer chains and a large number of dormant chains. figshare.comnih.gov This equilibrium is achieved through the reversible addition of a propagating radical to the thiocarbonylthio group of the RAFT agent, followed by the fragmentation of the resulting intermediate radical. figshare.com This process ensures that all polymer chains have an approximately equal opportunity to grow, leading to polymers with a narrow molecular weight distribution and controlled molecular weight. nih.gov The general mechanism involves initiation, addition-fragmentation, re-initiation, and the main RAFT equilibrium, all occurring alongside conventional propagation and termination reactions. figshare.com The retention of the thiocarbonylthio end-group on the dormant polymer chains is what imparts the "living" character to the polymerization, allowing for the synthesis of block copolymers by sequential monomer addition. nih.gov

Strategic Significance of Bis(dodecylsulfanylthiocarbonyl) Disulfide within the RAFT Agent Landscape

This compound, a type of trithiocarbonate (B1256668) disulfide, holds a unique and strategic position within the diverse family of RAFT agents. While not typically used as a direct chain transfer agent in the classical sense, it functions as a valuable precursor for the in situ generation of RAFT agents or acts as an "iniferter" (a compound that serves as an initiator, transfer agent, and terminator). bibbase.orgresearchgate.netcmu.edu

The disulfide bond in this compound can be cleaved under thermal or photochemical conditions to generate thiyl radicals. These radicals can then initiate polymerization and also react with monomers to form a new RAFT agent in the polymerization medium. researchgate.netcmu.edu This "iniferter" behavior is particularly significant as it allows for polymerization to be initiated without the need for a conventional radical initiator. tcichemicals.com

Research has shown that the effectiveness and control of polymerization using this compound are highly dependent on the type of monomer being polymerized. bibbase.orgfigshare.com For instance, studies have demonstrated that while it can be used for the polymerization of a range of monomers, it yields polymers with the narrowest dispersity for methacrylates. bibbase.orgfigshare.com In the case of photoiniferter RAFT polymerization, this compound can be activated by visible light, although its activation can be slow and may compete with photodegradation processes. tcichemicals.com

The following table summarizes research findings on the use of dodecyltrithiocarbonate disulfide in RAFT polymerization for different monomers, highlighting the varied levels of control achieved.

| Monomer | Initiator/Conditions | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Observations | Reference |

| Methyl Methacrylate (B99206) (MMA) | Thermal (AIBN) | 95 | 15,800 | 1.19 | Good control, narrow dispersity. | researchgate.net |

| Methyl Acrylate (B77674) (MA) | Photoiniferter (Green Light) | - | - | - | Polymerization retarded. | tcichemicals.com |

| Methyl Acrylate (MA) | Photoiniferter (Blue Light) | High | - | Broad | Poor control due to photodegradation. | tcichemicals.com |

| Styrene (B11656) | Thermal (AIBN) | - | - | Broad | Poor control. | bibbase.orgfigshare.com |

Mn = Number-average molecular weight, Đ = Dispersity (Polydispersity Index)

This strategic use as an iniferter and precursor simplifies polymerization systems and offers alternative pathways for creating well-defined polymers, particularly for specific monomer classes.

Research Avenues and Future Trajectories in this compound Chemistry

The unique characteristics of this compound continue to open up new research avenues in polymer chemistry. A key area of future exploration is the development of more efficient and controlled polymerization systems utilizing this compound as a photoiniferter. tcichemicals.com Optimizing reaction conditions, such as the wavelength and intensity of light, could minimize side reactions like photodegradation and broaden the range of monomers that can be effectively polymerized with good control. tcichemicals.com

Another promising direction is the synthesis of complex polymer architectures, such as block copolymers, using this compound. Its ability to act as an iniferter allows for the creation of telechelic polymers (polymers with functional groups at both ends), which are valuable building blocks for more complex macromolecular structures. acs.orgresearchgate.net Further research into the sequential monomer addition using polymers prepared with this disulfide could lead to novel block copolymers with unique properties.

Furthermore, the in-situ generation of RAFT agents from precursors like this compound is an area ripe for advancement. Developing more versatile and robust systems for this in-situ formation could lead to more simplified and scalable industrial polymerization processes. bibbase.orgsigmaaldrich.cn The exploration of its use in combination with other controlled polymerization techniques could also unlock new synthetic possibilities. As the demand for sophisticated polymeric materials grows, the strategic application of compounds like this compound is poised to play an increasingly important role in shaping the future of polymer science.

Eigenschaften

IUPAC Name |

dodecylsulfanyl-(dodecylsulfanylcarbothioyldisulfanyl)methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50S6/c1-3-5-7-9-11-13-15-17-19-21-23-29-25(27)31-32-26(28)30-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNRYKCXJSDLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=S)SSC(=S)SCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470687 | |

| Record name | Bis(dodecylsulfanylthiocarbonyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870532-86-8 | |

| Record name | Bis(dodecylsulfanylthiocarbonyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Optimization of Bis Dodecylsulfanylthiocarbonyl Disulfide

Chemical Synthesis of Bis(dodecylsulfanylthiocarbonyl) Disulfides from Dodecanethiol and Carbon Disulfide

The synthesis of Bis(dodecylsulfanylthiocarbonyl) disulfide is fundamentally derived from the reaction of dodecanethiol (C12H25SH) with carbon disulfide (CS2). This process is typically conducted in the presence of a base and an oxidizing agent. The initial step involves the reaction of dodecanethiol with carbon disulfide to form a dodecyltrithiocarbonate salt. This intermediate is then oxidized to yield the final disulfide product.

An alternative and robust method for preparing bis(thiocarbonyl)disulfides involves an elimination mechanism rather than direct oxidation. researchgate.net In this approach, a thiocarbonyl thiolate reacts with a reagent like p-tosyl chloride. This leads to the elimination of a chloride ion by the trithiocarbonate (B1256668) anion, followed by the subsequent elimination of the tosyl group by a second thiocarbonyl thiolate, forming the desired bis(thiocarbonyl)disulfide. researchgate.net

Reaction Kinetics and Selectivity in this compound Formation

The kinetics of disulfide formation are complex and can be influenced by several factors, including the nature of reactants and the reaction environment. mdpi.comnih.gov While specific kinetic models for the synthesis of this compound from its precursors are not extensively detailed in the provided literature, general principles of disulfide bond formation can be applied. The rate of reaction and the selectivity towards the desired disulfide product over potential by-products are critical parameters.

The formation of disulfides can sometimes be a side reaction, for instance, during the aminolysis of certain RAFT polymers, which can yield both polymeric thiols and disulfides. mdpi.com Suppressing the formation of unwanted by-products is desirable, often achieved by conducting reactions under oxygen-free conditions. mdpi.com The kinetics of such reactions are often studied to optimize protocols for polymer synthesis and to facilitate scaled-up production processes. researchgate.net

Table 1: Influence of Reaction Parameters on Kinetics and Selectivity (Illustrative)

| Parameter | Effect on Reaction Rate | Effect on Selectivity | Rationale |

| Temperature | Increases | May decrease | Higher temperatures increase the rate of most reactions, but can also promote side reactions, reducing selectivity. |

| Concentration | Increases | Varies | Higher reactant concentrations generally lead to faster rates, but the effect on selectivity depends on the reaction order of competing pathways. |

| Catalyst | Increases | Increases | A suitable catalyst can provide an alternative reaction pathway with a lower activation energy, enhancing both rate and selectivity for the desired product. |

| Mixing | Increases | Improves | Efficient mixing ensures homogeneity, improving heat and mass transfer, which can lead to more consistent product formation and higher selectivity. |

Influence of Solvent Polarity Parameters on Synthetic Efficiency

The choice of solvent is a critical factor that can significantly impact the efficiency of the synthesis. The polarity of the solvent can influence the solubility of reactants and intermediates, as well as stabilize transition states, thereby affecting the reaction rate. researchgate.net

For the synthesis of this compound, the efficiency can be modulated by selecting a solvent with an appropriate polarity that balances the solubility of the nonpolar dodecanethiol and the polar intermediates. In reactions involving ionic intermediates, a more polar solvent can help to stabilize charged species, potentially increasing the reaction rate. Conversely, the solubility of the largely nonpolar starting material, dodecanethiol, might be better in a less polar solvent. Therefore, a solvent system is often carefully chosen to optimize these competing factors.

Table 2: Hypothetical Effect of Solvent Polarity on Synthetic Yield

| Solvent | Dielectric Constant (Approx.) | Expected Relative Yield | Rationale |

| Hexane | 1.9 | Low | Low polarity may not sufficiently stabilize ionic intermediates in the reaction pathway. |

| Dichloromethane | 9.1 | Moderate-High | Intermediate polarity offers a balance for dissolving both nonpolar reactants and stabilizing polar transition states. researchgate.net |

| Acetone | 21 | Moderate | Higher polarity may favor the solubility of intermediates but could hinder the initial dissolution of the nonpolar dodecanethiol. |

| Water | 80 | Very Low | High polarity is generally unsuitable for the nonpolar reactants, leading to poor miscibility and low reaction efficiency. |

Efficient Preparation Routes for High-Purity this compound

Achieving high purity is essential for the applications of this compound, particularly when it is used as a precursor for RAFT agents where impurities can negatively affect polymerization control. sigmaaldrich.com Efficient preparation routes focus on maximizing yield and minimizing the formation of by-products through optimized reaction conditions and purification methods.

One effective strategy involves the use of specific catalytic systems that can improve reaction selectivity and yield. researchgate.net For instance, methods have been developed for the synthesis of other complex molecules that result in extremely high purity and yields by employing specific catalysts under controlled conditions. researchgate.net Another approach is the development of synthetic methods that are inherently cleaner, such as those that proceed via an elimination mechanism, which can result in simpler purification processes. researchgate.net Post-synthesis purification techniques, such as recrystallization or chromatography, are also crucial for removing any remaining impurities.

Process Intensification and Scale-Up Considerations for Industrial Application

For the industrial-scale production of this compound, process intensification (PI) offers a pathway to more efficient, safer, and sustainable manufacturing. researchgate.net PI focuses on developing innovative equipment and techniques to drastically improve chemical processing. researchgate.net This often involves shifting from traditional large-scale batch reactors to smaller, continuous-flow systems like micro- or milli-reactors. cetjournal.ityoutube.com

These modern reactor designs offer significantly better control over reaction parameters such as temperature and mixing, which is crucial for exothermic reactions. youtube.com The high surface-area-to-volume ratio in these reactors allows for rapid heat removal, enhancing safety and potentially improving product selectivity. researchgate.net For scale-up, a "numbering-up" approach can be used, where multiple small reactors are operated in parallel to achieve the desired production volume, rather than increasing the size of a single reactor. utwente.nl This maintains the benefits of intensified processing at an industrial scale. researchgate.net

Table 3: Comparison of Batch vs. Continuous Process for Synthesis (Illustrative)

| Feature | Conventional Batch Process | Intensified Continuous Process | Advantage of Intensification |

| Reactor Volume | Large (e.g., >1000 L) | Small (e.g., <1 L) | Reduced footprint, lower capital cost. researchgate.net |

| Heat Transfer | Limited | Excellent | Enhanced safety, better temperature control. youtube.com |

| Mixing Efficiency | Variable | High and Uniform | Improved reaction selectivity and consistency. researchgate.net |

| Reaction Time | Hours to Days | Seconds to Minutes | Increased throughput, reduced operating costs. researchgate.net |

| Safety | Higher risk due to large holdup | Inherently safer due to low holdup | Reduced risk of thermal runaway. cetjournal.it |

| Scalability | Scale-up challenges | Numbering-up | More predictable and linear scale-up. utwente.nl |

Mechanistic Elucidation of Bis Dodecylsulfanylthiocarbonyl Disulfide in Controlled Radical Polymerization

Bis(dodecylsulfanylthiocarbonyl) Disulfide as a Precursor to RAFT Chain Transfer Agents (CTAs)

One of the principal applications of bis(thiocarbonyl) disulfides, including this compound, is their use as stable intermediates for the generation of active RAFT chain transfer agents (CTAs). researchgate.netgoogle.com This approach is advantageous as it allows for the formation of specific, often tertiary, trithiocarbonate (B1256668) RAFT agents that can be tailored to the polymerization of particular monomers.

The concept of generating the active CTA in-situ during the polymerization process has gained traction as a versatile strategy. Bis(thiocarbonyl) disulfides are considered valuable precursors for this purpose. x-mol.comresearchgate.net This method involves the reaction of the disulfide precursor with radicals generated from a conventional initiator within the polymerization medium. core.ac.uk The resulting fragments then combine to form an asymmetrical trithiocarbonate that acts as the RAFT agent, mediating the polymerization in a controlled fashion. This in-situ approach can simplify experimental procedures by bypassing the separate synthesis and purification of the active RAFT agent. figshare.combibbase.org

A well-established method for converting this compound into a functional RAFT agent involves its reaction with a radical source, typically an azo initiator like azobisisobutyronitrile (AIBN). core.ac.ukresearchgate.net Heating the disulfide in the presence of an azo compound leads to the formation of (thiocarbonyl)sulfanyl derivatives, which are effective RAFT agents. google.comresearchgate.net The process involves the generation of radicals from the azo initiator (R'•), which then attack the disulfide bond, leading to the formation of an asymmetrical trithiocarbonate RAFT agent (RSC(S)SR'). google.com This method is particularly effective for preparing tertiary (thiocarbonyl)sulfanyl compounds and is compatible with a range of chemical functionalities. researchgate.net This synthetic route provides an efficient pathway to trithiocarbonate RAFT agents used for the controlled polymerization of monomers like methacrylates. google.com

The table below summarizes the outcome of reacting a bis(trithiocarbonate) disulfide with an azo initiator to form a CTA suitable for polymerization.

| Precursor | Initiator Radical (from Azo) | Resulting RAFT Agent | Application |

| This compound | R'• | Dodecylsulfanylthiocarbonyl-R' | Controlled Radical Polymerization |

Direct Engagement of this compound as a Chain Transfer Agent and Iniferter

While commonly employed as precursors, bis(trithiocarbonate) disulfides have been investigated for their ability to directly control radical polymerization, acting as "iniferters" (agents that can initiate, transfer, and terminate). figshare.combibbase.org This dual functionality distinguishes them from conventional RAFT agents and opens alternative pathways for polymer synthesis. researchgate.net Studies on dodecyltrithiocarbonate disulfide under thermal or photoiniferter conditions have shown that while the iniferter product is primarily obtained, side reactions can lead to a mixture of end-group species. figshare.combibbase.orgx-mol.com The degree of control achieved is highly dependent on the monomer family, with methacrylates generally yielding polymers with narrower molecular weight distributions. figshare.comx-mol.com

The direct action of this compound as a control agent is predicated on the homolytic cleavage of its central sulfur-sulfur (S-S) bond. nih.gov This scission can be induced by external stimuli such as heat or light, or through chemical means. researchgate.net The cleavage results in the formation of two identical thiocarbonylthio radicals (dodecylsulfanylthiocarbonyl radicals, C12H25S-C(S)S•). nih.gov These thiyl radicals are capable of initiating polymerization by adding to a monomer molecule and can also act as the dormant species in a RAFT-like equilibrium. researchgate.net The energy required for this S-S bond homolysis is a critical factor, with lower bond dissociation enthalpies facilitating the generation of radicals and the initiation of the control process. nih.gov

When this compound is used directly, the thiyl radicals generated from S-S scission establish a dynamic equilibrium between active (propagating) and dormant polymer chains, which is the hallmark of RAFT polymerization. researchgate.net The thiocarbonylthio radical (C12H25S-C(S)S•) can reversibly trap a propagating polymer chain (P•n) to form a dormant species (Pn-S-C(S)-SC12H25). This dormant species can then fragment to release either the original propagating chain or the thiocarbonylthio radical, which can then re-initiate or add to another chain. This process of activation (fragmentation) and deactivation (addition) allows for all chains to have an equal opportunity to grow, leading to polymers with predictable molar masses and low dispersity. researchgate.net The effectiveness of this control is governed by the rates of addition and fragmentation in this equilibrium. x-mol.commonash.edu

Manipulation of Thiocarbonylthio End-Groups via Exchange Reactions

A key feature of polymers synthesized via RAFT is the presence of the thiocarbonylthio end-group. While this group is essential for the control mechanism, its removal or transformation is often desired for final applications. A variety of chemical methods have been developed for this purpose, including reactions with nucleophiles and radical-induced reductions. researchgate.netcapes.gov.br

One sophisticated strategy involves a controlled exchange reaction between the thiocarbonylthio end-group of a RAFT-synthesized polymer and a bis(thiocarbonyl) disulfide. researchgate.net This exchange allows for the switching of the end-group functionality. Furthermore, radical-induced processes provide a versatile route for end-group removal. For instance, adding an excess of a radical initiator, such as AIBN, can cleave the C-S bond between the polymer and the end-group, which is then capped by a fragment from the initiator. nih.govgoogle.com Other methods involve converting the end-group into a "clickable" thiol group, which can be used for subsequent post-modification reactions. rsc.org

The following table provides examples of methods used to modify the thiocarbonylthio end-groups of RAFT-synthesized polymers.

| Reagent | Reaction Type | Outcome | Reference |

| Sodium Azide (NaN3) | Nucleophilic Substitution | Conversion to thiol (-SH) group | rsc.org |

| Azo Initiator (e.g., AIBN) | Radical-Induced Cleavage | Replacement with initiator fragment | nih.gov |

| N-ethylpiperidine hypophosphite | Radical-Induced Reduction | Replacement with hydrogen | researchgate.net |

| Triethylborane (TEB)/Oxygen | Radical-Induced Cleavage | End-group elimination | google.com |

Interconvertible Radical and Cationic Single-Unit Monomer Insertions (SUMI)

The synthesis of polymers with a precisely ordered sequence of monomers, mimicking natural macromolecules, is a significant challenge in polymer chemistry. nih.govresearchgate.net Single-Unit Monomer Insertion (SUMI) has emerged as a powerful technique to create such sequence-defined vinyl polymers. nih.govuq.edu.au A notable advancement in this field is the development of interconvertible radical and cationic SUMI, which allows for the incorporation of both radically and cationically polymerizable monomers into a single polymer chain. nih.govresearchgate.net This dual-mode polymerization is made possible by the strategic switching of thiocarbonylthio end-groups. nih.gov

The process involves the transformation between a trithiocarbonate (TTC) end-group, which is effective for radical SUMI, and a dithiocarbamate (B8719985) (DTC) end-group, suitable for cationic SUMI. nih.govresearchgate.net this compound (BDTD) plays a crucial role in the transformation from a DTC to a TTC. This exchange reaction occurs under a cationic mechanism, enabling the subsequent radical SUMI of monomers like maleimides. researchgate.netresearchgate.net For instance, an oligomer with a dithiocarbamate end-group can be converted to a trithiocarbonate by reacting with BDTD in the presence of a cationic initiator like ferrocenium (B1229745) hexafluorophosphate (B91526) (FcPF₆). nih.govresearchgate.net Following this conversion, a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) can be used to insert a single maleimide (B117702) unit. nih.govresearchgate.net This ability to switch between two different polymerization mechanisms opens up possibilities for creating complex oligomers with compositions that would be unattainable through a single mechanistic pathway. nih.govresearchgate.net

Mechanisms of End-Group Switching (e.g., Trithiocarbonates to Dithiocarbamates)

The controlled switching of polymer end-groups is fundamental to the interconvertible SUMI strategy. The transformation from a trithiocarbonate (TTC) to a dithiocarbamate (DTC) is achieved through a radical-promoted exchange reaction with a bis(thiocarbonyl) disulfide, such as tetraethylthiuram disulfide (TETD). researchgate.net

Conversely, the reverse transformation, from a DTC to a TTC, is where this compound (BDTD) is directly involved. researchgate.netresearchgate.net This process is achieved via an exchange reaction under cationic conditions. researchgate.net Research has demonstrated that dithiocarbamate-terminated oligomers can be efficiently converted to their trithiocarbonate counterparts by reacting with BDTD. researchgate.net This reaction is typically facilitated by a cationic initiator. researchgate.net The successful execution of this end-group switching is a critical step that primes the polymer chain for a subsequent radical-mediated polymerization step, such as a radical SUMI or a conventional RAFT polymerization. nih.govresearchgate.net This strategic manipulation of thiocarbonylthio end-groups, enabled by reagents like BDTD, provides a versatile platform for advanced polymer synthesis. nih.gov

The table below summarizes the conditions for the transformation of a dithiocarbamate (DTC) to a trithiocarbonate (TTC) using BDTD, facilitating a subsequent radical SUMI reaction.

| Starting Material | Reagent | Catalyst/Initiator | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Oligomer-DTC | BDTD (5 eq.) | FcPF₆ (1 mol%) | Dichloromethane | 24 h | High | researchgate.net |

Impact of Reaction Environment on Mechanistic Pathways and Polymerization Control

The reaction environment, encompassing factors like the choice of initiator, solvent, and temperature, exerts a significant influence on the mechanistic pathways and the degree of control in polymerizations involving this compound. google.com The effectiveness of RAFT polymerization, in general, is highly dependent on tailoring the RAFT agent to the specific reaction conditions. researchgate.net

Role of Initiators and Radical Generation in Disulfide Reactivity

The reactivity of this compound and the control over the polymerization are intrinsically linked to the generation of radicals from an initiator. researchgate.netcore.ac.uk In the context of the SUMI processes described, specific initiators are chosen to trigger either the radical or cationic pathways.

In the end-group switching reaction from a DTC to a TTC, a cationic initiator is used to facilitate the exchange with BDTD. researchgate.net This highlights how the nature of the initiator dictates which mechanistic pathway is followed. The generation of radicals is central to the RAFT mechanism, where initiator-derived radicals react with the RAFT agent to start the polymerization process. researchgate.net In some systems, disulfides themselves can act as iniferters (initiator-transfer agent-terminator), where they can be cleaved to generate sulfur-centered radicals that initiate polymerization. researchgate.net The interplay between the disulfide, the initiator, and the monomer is therefore a critical aspect of controlling the polymerization. cmu.edu

The following table outlines the initiators used in the sequential radical-cationic-radical SUMI processes involving end-group switching with reagents like BDTD.

| Polymerization Step | Type of Initiator | Specific Initiator | Purpose | Reference |

|---|---|---|---|---|

| Radical SUMI | Radical | AIBN | Initiates single monomer insertion into a TTC. | nih.govresearchgate.net |

| DTC to TTC Conversion | Cationic | FcPF₆ | Facilitates exchange reaction with BDTD. | nih.govresearchgate.net |

Advanced Polymerization Methodologies Utilizing Bis Dodecylsulfanylthiocarbonyl Disulfide

Photo-Controlled Reversible Addition-Fragmentation Chain Transfer (Photo-RAFT)

Photo-controlled Reversible Addition-Fragmentation Chain Transfer (Photo-RAFT) polymerization harnesses light energy to regulate the synthesis of well-defined polymers. Bis(dodecylsulfanylthiocarbonyl) disulfide is particularly amenable to this approach, participating in several distinct photo-activation mechanisms.

This compound can be effectively employed as a chain transfer agent (CTA) in RAFT polymerizations through the use of photoredox catalysis. acs.org Studies have demonstrated that in the presence of a simple, heterogeneous bismuth oxide (Bi₂O₃) photocatalyst, this disulfide compound can mediate the controlled polymerization of monomers like n-butyl acrylate (B77674) (nBA). acs.org Under irradiation from a standard compact fluorescent lamp (CFL), the photocatalyst facilitates the activation of the disulfide, initiating a RAFT-type polymerization process. acs.org This approach is significant as it uses the disulfide directly, which is typically considered a precursor to conventional RAFT agents, thereby simplifying the synthetic procedure. acs.orgrsc.org The amalgamation of photoredox catalysis with RAFT offers new pathways for controlling polymer synthesis and overcomes some limitations of traditional methods. acs.org

Below are typical conditions for such a polymerization:

| Parameter | Condition/Value |

|---|---|

| Chain Transfer Agent (CTA) | This compound |

| Photocatalyst | Bismuth Oxide (Bi₂O₃) |

| Monomer | n-Butyl Acrylate (nBA) |

| Light Source | Compact Fluorescent Lamp (CFL) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 36 °C |

A significant advancement in RAFT polymerization is the development of catalyst-free systems, where the thiocarbonylthio compound itself acts as a photoiniferter (photo-initiator-transfer agent-terminator). rsc.orgrsc.org Bis(trithiocarbonate) disulfides, such as this compound, can undergo homolytic cleavage of the disulfide bond upon exposure to visible light to generate two trithiocarbonate (B1256668) radicals. rsc.org These radicals can initiate polymerization and subsequently act as controlling agents in a RAFT process. rsc.orgresearchgate.net

This Photoiniferter-RAFT (PI-RAFT) approach is advantageous as it eliminates the need for external initiators or catalysts, simplifying the reaction setup and purification of the final polymer. rsc.orgresearchgate.net However, the efficiency and control of the polymerization are highly dependent on the choice of monomer and the wavelength of light used. rsc.org For instance, in the polymerization of methyl methacrylate (B99206) (MMA), green light provides better control than higher-energy blue light, which can lead to increased photodegradation of the trithiocarbonate end group. rsc.org Conversely, the polymerization of methyl acrylate (MA) is often retarded under green light and requires conditions that favor initiation. rsc.org The activation of the disulfide by visible light can be slow and may compete with undesirable photodegradation side reactions. rsc.org

| Monomer | Light Wavelength | Observed Outcome | Reference |

|---|---|---|---|

| Methyl Methacrylate (MMA) | Green Light | Better control, though dispersity can be broad (Đ ~1.50). | rsc.orgresearchgate.net |

| Methyl Methacrylate (MMA) | Blue Light | Poorer control due to increased photodegradation. | rsc.org |

| Methyl Acrylate (MA) | Green Light | Polymerization is retarded. | rsc.org |

| Methyl Acrylate (MA) | Blue Light | Polymerization proceeds, efficient initiation minimizes side reactions. | rsc.org |

Photoinduced Electron Transfer (PET)-RAFT is a powerful variant of photo-RAFT that utilizes a photoredox catalyst to activate the RAFT agent via an electron transfer process under visible light. mdpi.comnih.gov This technique does not rely on the direct photolysis of the RAFT agent, which can minimize side reactions and improve control. mdpi.comacs.org The mechanism can proceed through two main pathways:

Reductive Quenching: The excited photocatalyst is quenched by the RAFT agent, which accepts an electron to form a radical anion. This intermediate then fragments to generate an initiating radical.

Oxidative Quenching: The excited photocatalyst is quenched by a monomer or another species, which donates an electron. The resulting reduced photocatalyst then transfers an electron to the RAFT agent, leading to its fragmentation. acs.org

Trithiocarbonates are well-suited for PET-RAFT polymerization. nih.govresearchgate.net Photocatalysts such as iridium or ruthenium complexes, and organic dyes like Eosin Y, can be used to activate trithiocarbonate RAFT agents under low-intensity visible light. acs.org A key advantage of PET-RAFT is its potential for oxygen tolerance, which simplifies experimental procedures by eliminating the need for rigorous deoxygenation. mdpi.com The choice of catalyst and light wavelength is crucial for achieving high polymerization rates and excellent control over the polymer's molecular weight and dispersity. acs.org

Precision Synthesis via Single-Unit Monomer Insertion (SUMI)

The precise control afforded by RAFT chemistry can be leveraged to synthesize polymers with an exactly defined sequence of monomers, mimicking the complexity of biological macromolecules. Single-Unit Monomer Insertion (SUMI) is a key technique in this endeavor.

The SUMI process involves the highly controlled addition of a single monomer unit to a RAFT agent. rsc.orgresearchgate.net This can be achieved using catalyst-free, visible light-initiated methods where a large excess of the RAFT agent relative to the monomer ensures that the reaction terminates after one addition. rsc.org The resulting product is a RAFT agent that has been extended by a single monomer unit.

This technique allows for an iterative approach to building sequence-defined polymers. rsc.org After the insertion of one monomer, the product can be purified. The thiocarbonylthio end-group can then be chemically modified (e.g., via thiol-ene or esterification reactions) to introduce a different functionality or to prepare it for the next SUMI step with a different monomer. rsc.orgresearchgate.net By repeating this cycle of insertion, purification, and modification, oligomers with a precisely controlled sequence of various vinyl monomers can be constructed. rsc.org

Sequential SUMI is a powerful tool for creating discrete, or uniform, oligomers and polymers where every molecule has the same chain length and sequence. uq.edu.au PET-RAFT has proven to be particularly effective for sequential SUMI, as the high selectivity of the photocatalytic activation minimizes multiple monomer additions and side reactions. uq.edu.au

Researchers have demonstrated the synthesis of discrete dimers, trimers, and even hexamers by the sequential insertion of different monomers into a RAFT agent. uq.edu.au For example, a sequence-defined trimer can be synthesized by first inserting monomer A into a RAFT agent, followed by the insertion of monomer B, and finally monomer C, with purification after each step. These precisely defined oligomers can then be used as building blocks to create more complex architectures, such as uniform graft copolymers with branches of a specific length and composition. uq.edu.au This level of structural control opens the door to creating advanced materials with functions dictated by their primary structure. uq.edu.auchemrxiv.org

Hydrogen Atom Transfer (HAT) Chemistry for Tailored Polymer Architectures

Hydrogen Atom Transfer (HAT) chemistry has become a significant method for selective molecular functionalization, with growing applications in polymer chemistry. nih.gov This approach offers a versatile strategy for introducing specific functional groups onto polymer chains, allowing for precise control over material properties. nih.govacs.org

Derivatization of Substrates for Novel RAFT Agent Synthesis

This compound is utilized in the synthesis of novel Reversible Addition-Fragmentation chain Transfer (RAFT) agents through HAT chemistry. nih.govacs.org This process involves the modification of various substrates. For instance, research has demonstrated the successful modification of substrates such as toluene, ethyl acetate (B1210297), and dioxane in the presence of this compound to create new RAFT agents. nih.govacs.org These newly synthesized chain transfer agents (CTAs) have been effectively employed in both thermal and photoinduced electron transfer (PET)-RAFT polymerizations to control the polymerization of a variety of monomers. nih.govacs.org

To facilitate the HAT process, various photocatalysts have been investigated, with iron(III) chloride (FeCl3) being a notable example. nih.govacs.org The use of photocatalysis provides a mild and efficient means of radical generation under light irradiation, presenting a cost-effective and more environmentally friendly alternative to some conventional thermal HAT systems. nih.govacs.org

| Substrate | Photocatalyst | Light Source (Wavelength) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Toluene | FeCl₃ | 365 nm | 1.5 h | Data not available |

| Ethyl Acetate | FeCl₃ | 405 nm | 3 h | Data not available |

| Dioxane | FeCl₃ | 450 nm | 6 h | Data not available |

Facile Routes to Graft Copolymers

The HAT-based modification strategy extends to the functionalization of existing polymers, opening straightforward pathways to the synthesis of graft copolymers. nih.govacs.org This has been demonstrated by functionalizing polymers like polycaprolactone (B3415563) (PCL) and polyvinyl acetate (PVAc). nih.govacs.org Once these polymer backbones are modified, they can act as macro-CTAs for the subsequent polymerization of various vinyl monomers, resulting in the formation of graft copolymers. acs.orgacs.org This technique allows for the efficient grafting of polymer chains, such as poly(dimethylacrylamide) (PDMA), from the modified backbone, leading to complex and tailored polymer architectures. acs.org

Construction of Complex Macromolecular Architectures

This compound serves as a key precursor and agent in RAFT polymerization, a process well-suited for the design and synthesis of complex macromolecular structures. google.com This control allows for the fabrication of polymers with varied and high functionalities, including block, graft, comb, and star architectures. google.com

Synthesis of Block Copolymers (e.g., Diblock, Multiblock)

The controlled nature of RAFT polymerization, often initiated by agents derived from this compound, is particularly advantageous for the synthesis of block copolymers. By sequentially adding different monomers, well-defined diblock and multiblock copolymers can be produced. The process typically involves the polymerization of a first monomer to create a living polymer chain with a terminal RAFT agent functionality. This macro-CTA is then used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. This can be extended to create multiblock structures.

Fabrication of Star, Graft, and Comb Polymers

Beyond linear block copolymers, this compound is instrumental in creating more complex, branched architectures.

Graft and Comb Polymers: As detailed in section 4.3.2, functionalizing a polymer backbone using HAT chemistry with this compound creates multiple initiation sites along the chain. Subsequent RAFT polymerization of a second monomer from these sites results in the formation of graft or comb polymers. nih.govacs.org

Star Polymers: While direct synthesis of star polymers using this compound as the core is less commonly detailed, multifunctional RAFT agents derived from it can be employed. An alternative "arm-first" approach involves synthesizing linear polymer arms via RAFT, which are then attached to a multifunctional core. Disulfide coupling has also been explored as a method to create biodegradable star polymers. researchgate.net

| Architecture | Polymer System Example | Synthesis Strategy |

|---|---|---|

| Graft Copolymer | PCL-g-PDMA | HAT functionalization of PCL followed by RAFT polymerization of DMA acs.org |

| Graft Copolymer | PVAc-g-PDMA | HAT functionalization of PVAc followed by RAFT polymerization of DMA acs.org |

| Block Copolymer | Di-block and Tri-block copolymers | Sequential monomer addition in RAFT polymerization mdpi.com |

| Star Polymer | Biodegradable star polymers | Polymerization from a multifunctional RAFT agent or disulfide coupling of arms researchgate.net |

Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful tool for introducing functional groups into polymers that may not be compatible with the initial polymerization conditions. nih.govsemanticscholar.org Polymers synthesized via RAFT polymerization using agents derived from this compound are particularly well-suited for such modifications. The thiocarbonylthio group at the chain end can be targeted for removal or transformation.

One common strategy involves the cleavage of the terminal RAFT group to eliminate the characteristic color and odor associated with these compounds. This can be achieved through various chemical treatments, including reaction with peroxides. For example, treating the polymer with an aqueous solution of hydrogen peroxide can effectively remove the thiocarbonylthio end group.

Furthermore, the disulfide linkage inherent to the precursor, this compound, suggests possibilities for modifications based on thiol-disulfide exchange chemistry. wiley-vch.de This type of reaction is responsive to pH and can be used to conjugate molecules or alter the polymer's structure under specific conditions. wiley-vch.de The ability to introduce a wide array of functionalities through post-polymerization modification significantly broadens the applications of polymers synthesized using this RAFT agent precursor. semanticscholar.orgfrontiersin.org

Cleavage and Removal of Thiocarbonylthio End-Groups (e.g., H2O2 Treatment)

The removal of the thiocarbonylthio end-group from RAFT-synthesized polymers is essential for applications where polymer purity, stability, and inertness are paramount. Several chemical strategies have been developed to efficiently cleave this functionality, transforming it into a less reactive or more useful group. The lability of the thiocarbonylthio group is the very feature that allows for these ready post-polymerization modifications. researchgate.netrsc.orgbirmingham.ac.uk Key methods include oxidation, radical-induced reduction, and reaction with various nucleophiles.

One of the most convenient and environmentally benign methods for end-group removal is oxidation, particularly using hydrogen peroxide (H₂O₂). acs.org This approach is effective for cleaving the end-groups from polymers, such as those in aqueous dispersions of diblock copolymer nano-objects. acs.orgnih.gov The use of H₂O₂ is advantageous as it is relatively inexpensive and yields benign side products that can be easily removed. acs.orgnih.gov Studies have shown that this process can proceed via an oxidative mechanism, which can be accelerated by the presence of oxygen. acs.org

Beyond oxidation, other well-established techniques are commonly employed. Nucleophilic attack, for instance, using amines or hydroxides, can effectively transform the thiocarbonylthio group into a thiol. researchgate.net Radical-induced reduction using agents like hypophosphite salts offers another pathway to replace the end-group with a simple hydrogen atom, effectively terminating the chain without introducing new functionality. researchgate.net The choice of method depends on the specific polymer, solvent system, and the desired final end-group functionality.

The following table summarizes various research findings on the cleavage and removal of thiocarbonylthio end-groups.

| Method | Reagent | Typical Conditions | Resulting End-Group | Key Findings |

| Oxidation | Hydrogen Peroxide (H₂O₂) | Aqueous dispersion, 70°C, exposed to air. nih.gov | Terminal alcohol (proposed). acs.org | A convenient method with benign byproducts; the reaction is accelerated in the presence of oxygen, suggesting an oxidative mechanism. acs.org |

| Aminolysis | n-Hexylamine | THF, 60°C, 30 minutes. researchgate.net | Thiol | An established and widely reported method for converting the end-group into a reactive thiol. researchgate.net |

| Radical-Induced Reduction | N-ethylpiperidine hypophosphite / AIBN | Toluene/isopropanol solvent mixture. researchgate.net | Hydrogen | Efficiently replaces the thiocarbonylthio group with hydrogen, overcoming toxicity issues associated with older reagents like stannanes. researchgate.net |

| Nucleophilic Conversion | Sodium Azide (NaN₃) | Ambient temperature, 1-5 minutes. rsc.org | Thiol ("clickable" group) | A facile and very rapid method that does not require deoxygenation and produces a thiol end-group ready for further modification. rsc.org |

Incorporation of Specific Functionalities for Downstream Applications

The chemical transformation of the thiocarbonylthio end-group is not only a method for its removal but also a powerful gateway for the post-polymerization functionalization of polymers. wiley-vch.de By converting the end-group into a reactive handle, such as a thiol, it becomes possible to attach a wide array of molecules and introduce specific functionalities tailored for downstream applications. researchgate.netrsc.org This strategy combines the precision of RAFT polymerization with the versatility of click chemistry and other efficient ligation reactions.

The conversion of the terminal thiocarbonylthio group to a "clickable" thiol group is a particularly common and effective strategy. rsc.org This thiol-terminated polymer can then undergo further reactions. For example, it can participate in thiol-ene additions to attach to alkene-containing molecules, form disulfide bonds for creating reversible linkages, or undergo Michael additions. researchgate.netwiley-vch.de These subsequent modifications allow for the synthesis of complex polymer architectures and bioconjugates. semanticscholar.org

The ability to introduce specific functionalities opens up possibilities for applications in diverse fields. For instance, attaching bioactive molecules like peptides or drugs can create targeted drug delivery systems. Incorporating fluorescent dyes allows for the creation of materials for bioimaging and diagnostics. This post-polymerization modification is a critical step in tailoring the properties of RAFT-synthesized polymers for high-value applications in materials science and biomedicine. researchgate.net

The table below outlines research findings on the incorporation of functionalities following end-group modification.

| Initial Modification | Reagent/Reaction | Resulting Functional Group | Example Downstream Application | Research Focus |

| Aminolysis | Primary Amines (e.g., n-butylamine) | Thiol (-SH) | Formation of disulfide bonds for conjugation or self-assembly. semanticscholar.org | Creating polymers with reversible linkages for applications like RNA conjugation. semanticscholar.org |

| Nucleophilic Conversion | Sodium Azide (NaN₃) | Thiol (-SH) | Michael addition to acrylates or maleimides for bioconjugation. researchgate.net | Rapid and efficient generation of "clickable" thiol-terminated polymers for a wide range of post-modification possibilities. rsc.org |

| Reduction | Sodium Borohydride | Thiol (-SH) | Coupling reactions for creating block copolymers or attaching signaling molecules. researchgate.net | Transforming the end-group into a thiol which can be utilized in further coupling reactions. researchgate.net |

| Thiol-Ene Reaction | Alkene-functionalized molecule + Photoinitiator | Thioether | Attachment of fluorescent dyes, biomolecules, or other polymers. wiley-vch.de | Utilizing the high efficiency of thiol-ene chemistry under mild conditions for quantitative modification. wiley-vch.de |

Monomer Scope and Versatility in Bis Dodecylsulfanylthiocarbonyl Disulfide Mediated Polymerizations

Polymerization of More-Activated Monomers (MAMs)

More-activated monomers are characterized by a vinyl bond conjugated to a group that activates it towards radical addition, such as an aromatic ring, a carbonyl group, or a nitrile group. specificpolymers.com Trithiocarbonates, the class of compounds to which bis(dodecylsulfanylthiocarbonyl) disulfide belongs, are generally effective for controlling the polymerization of MAMs. sigmaaldrich.cnspecificpolymers.com

The RAFT polymerization of (meth)acrylates and (meth)acrylamides can be effectively controlled using trithiocarbonate-type RAFT agents. These monomers are considered "more-activated" and are readily polymerized in a controlled manner. specificpolymers.comresearchgate.net For instance, the polymerization of methyl methacrylate (B99206) (MMA) has been successfully carried out using trithiocarbonate (B1256668) RAFT agents, yielding polymers with narrow molecular weight distributions. researchgate.net Similarly, acrylamide (B121943) polymerization has been achieved with good control using a dodecyl trithiocarbonate derivative, resulting in polyacrylamide with predictable molecular weights. mdpi.com The general structure of the polymer resulting from the reaction of a trithiocarbonate RAFT agent with (meth)acrylates or (meth)acrylamides is well-established. researchgate.net While direct studies using this compound for these specific monomers are not extensively detailed in the provided results, the effectiveness of the resulting in situ formed dodecyltrithiocarbonate RAFT agent is inferred from the successful polymerization of these monomer classes with similar structures. sigmaaldrich.cnresearchgate.netmdpi.com

A study on the photoiniferter-RAFT polymerization of methyl acrylate (B77674) and methyl methacrylate using a butyltrithiocarbonate disulfide (a structural analogue to this compound) demonstrated that while polymerization can be initiated, the control over MMA polymerization was poorer than for methyl acrylate due to photodegradation of the polymer end-group. rsc.org This suggests that the specific monomer structure within the MAMs category can influence the effectiveness of disulfide-based iniferters.

Table 1: Examples of (Meth)acrylate and (Meth)acrylamide Polymerization with Trithiocarbonate RAFT Agents

| Monomer | RAFT Agent Type | Initiator | Solvent | Observations |

| Methyl Methacrylate (MMA) | S-dodecyl S-(2-cyano-4carboxy)but-2-yl trithiocarbonate | 1,1'-azobis(1-cyclohexanenitrile) | Not specified | Narrow molecular weight distributions (Mw/Mn < 1.2) achieved. researchgate.net |

| Acrylamide (AM) | Dodecyl trithiodimethyl propionic acid (DMPA) | AIBN | DMSO | Controlled polymerization with rapid reaction times and high conversion. mdpi.com |

| Methyl Acrylate (MA) | Butyltrithiocarbonate disulfide | Visible light | Not specified | Polymerization retarded under green light, requires conditions favoring initiation. rsc.org |

| Methyl Methacrylate (MMA) | Butyltrithiocarbonate disulfide | Visible light | Not specified | Poorer control compared to MA due to end-group photodegradation. rsc.org |

Styrene (B11656) is a classic example of a more-activated monomer where RAFT polymerization is highly effective. specificpolymers.com Trithiocarbonates are suitable for controlling the polymerization of styrene. nih.gov Studies using dodecyl-based trithiocarbonate chain transfer agents (CTAs) for styrene polymerization have demonstrated the synthesis of polystyrene (PS) with narrow polydispersity indices (PDI). researchgate.net The polymerization can be initiated thermally, in some cases even in the absence of a conventional free radical initiator at higher temperatures. researchgate.net Kinetic studies on the RAFT polymerization of styrene with 2-cyano-2-propyl dodecyl trithiocarbonate have been conducted across a broad range of temperatures (70°C-130°C) to determine kinetic parameters for process optimization. ugent.be

The use of this compound itself has been noted in the context of transforming dithiocarbamates to trithiocarbonates for subsequent reactions involving styrene, highlighting its role as a precursor in complex synthetic pathways. researchgate.net

Table 2: Research Findings on Styrene Polymerization with Dodecyl-Based Trithiocarbonates

| RAFT Agent | Initiator | Temperature (°C) | Key Finding |

| Dodecyl-based monofunctional trithiocarbonates | AIBN / None | 70 / Higher Temp. | Synthesis of polystyrene with narrow PDI. researchgate.net |

| 2-cyano-2-propyl dodecyl trithiocarbonate | AIBN | 70-130 | Kinetic modeling for process optimization. ugent.be |

| Benzyl dodecyl trithiocarbonate (BDTTC) | AIBN | Not specified | Pseudo-first-order kinetics with linear molar mass increase and narrow PDI. |

| Not specified (aminolysis of trithiocarbonate) | Not specified | Not specified | Aminolysis of polystyrene with a trithiocarbonate end-group (Z = SC12H25) can lead to the formation of both polymeric thiol and disulfide. nih.gov |

Polymerization of Less-Activated Monomers (LAMs)

Less-activated monomers, such as vinyl acetate (B1210297) and N-vinylpyrrolidone, have a vinyl bond adjacent to an electron-withdrawing group like nitrogen or oxygen, making them less reactive in radical polymerization. specificpolymers.comspecificpolymers.com For the controlled polymerization of LAMs, more active RAFT agents like trithiocarbonates (derived from this compound) are generally considered inhibitory. sigmaaldrich.cn Instead, less active RAFT agents such as dithiocarbamates or xanthates are preferred for LAMs. sigmaaldrich.cnspecificpolymers.com Therefore, this compound, which forms a trithiocarbonate RAFT agent, is not the ideal choice for the direct controlled polymerization of less-activated monomers. sigmaaldrich.cn

Controlled Copolymerization and Monomer Sequence Control

The living character of RAFT polymerization, where the thiocarbonylthio end-groups are retained, makes it highly suitable for synthesizing block copolymers through sequential monomer addition. sigmaaldrich.cnspecificpolymers.com This allows for the creation of polymers with complex architectures.

This compound can be utilized in the synthesis of graft copolymers. nih.gov One approach involves a Hydrogen Atom Transfer (HAT) process to create RAFT agents from various substrates in the presence of the disulfide. These newly formed CTAs can then be used to polymerize various vinyl monomers, leading to the synthesis of graft copolymers from polymers like polycaprolactone (B3415563) (PCL) and polyvinyl acetate (PVAc). nih.gov

Furthermore, dodecyl-based trithiocarbonate macro-RAFT agents, synthesized from a first monomer, can be chain-extended with a second and even a third monomer to create diblock and triblock copolymers. researchgate.net For example, a polystyrene macro-RAFT agent has been used to synthesize poly(styrene-b-benzyl methacrylate) and poly(styrene-b-benzyl methacrylate-b-2-vinyl pyridine). researchgate.net The ability to control the polymerization of different types of monomers sequentially is a key advantage of the RAFT process. However, when copolymerizing monomers with different reactivities, such as a methacrylate and an acrylate, the order of monomer addition is crucial to avoid impurities of the homopolymer from the first block. researchgate.net

The synthesis of copolymers with statistical or azeotropic monomer distributions is also possible, as demonstrated in the copolymerization of styrene and oligo(ethylene glycol) methyl ether methacrylate (PEO₅MEMA), where both monomers were found to prefer cross-polymerization. nih.gov While not directly using this compound, this showcases the versatility of the RAFT process with similar CTAs. The development of methods for creating copolymers with specific monomer sequences, such as gradient or block-gradient structures, has been explored, particularly for comonomers like acrylonitrile (B1666552) and acrylamide, by controlling the monomer feed during polymerization. mdpi.com

Polymerization in Diverse Reaction Media, including Green Solvents (e.g., Supercritical Carbon Dioxide)

The search for more environmentally friendly polymerization processes has led to the investigation of green solvents like supercritical carbon dioxide (scCO₂). nih.govdntb.gov.ua RAFT polymerization has been successfully performed in scCO₂. nih.govresearchgate.net This technique, often carried out as a dispersion polymerization, allows for the synthesis of polymers in a less harmful solvent compared to traditional volatile organic compounds (VOCs). nih.govresearchgate.net

Specifically, the RAFT dispersion polymerization of methyl methacrylate (MMA) in scCO₂ has been achieved with good control over molecular weight using 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT), a trithiocarbonate CTA. researchgate.net This demonstrates the feasibility of using dodecyl-trithiocarbonate agents, which can be derived from this compound, in this green solvent. The process often involves the precipitation of a macro-RAFT agent to form seed particles before polymerization. researchgate.net While achieving high molecular weight polymers can be challenging due to solubility limits in scCO₂, RAFT in scCO₂ is a promising method for the sustainable production of low molar mass polymers. nih.gov

Translational Applications and Advanced Materials Development

Rational Design of Amphiphilic Block Copolymers for Self-Assembly

The precise control over polymer architecture afforded by RAFT polymerization is particularly advantageous for the rational design of amphiphilic block copolymers. nih.gov These polymers, containing both hydrophilic and hydrophobic segments, can spontaneously self-assemble in selective solvents, forming various nanostructures such as micelles, vesicles, and gels. bohrium.comacs.org This behavior makes them highly suitable for applications in drug delivery and nanotechnology. bohrium.comacs.org

RAFT technology facilitates the synthesis of block copolymers with well-defined block lengths and narrow molecular weight distributions, which are critical factors for controlling the morphology of the self-assembled structures. acs.org The synthesis can be performed by the sequential addition of monomers to a living polymer chain, which acts as a macro-CTA for the subsequent block. wikipedia.org

A key strategy involves using a RAFT agent, such as one derived from Bis(dodecylsulfanylthiocarbonyl) disulfide, to first polymerize a hydrophobic monomer, followed by chain extension with a hydrophilic monomer to create the amphiphilic block copolymer. For instance, a hydroxyl-terminated RAFT agent, 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol, has been used as an initiator for the ring-opening polymerization of L-lactide (a hydrophobic block), which then acts as a macro-RAFT agent for subsequent polymerization of a hydrophilic block. rsc.org This approach yields well-defined amphiphilic block copolymers capable of self-assembly. rsc.org

Below is a table summarizing examples of amphiphilic block copolymers synthesized using RAFT polymerization.

Table 1: Examples of RAFT-Synthesized Amphiphilic Block Copolymers

| Hydrophobic Block | Hydrophilic Block | Resulting Properties & Applications |

|---|---|---|

| Polystyrene (PS) | Poly(4-vinylpyridine) (P4VP) | The segment ratio can be effectively controlled by polymerization conditions, allowing for tunable self-assembly. bohrium.com |

| Polystyrene (PS) | Poly(N,N-dimethylacrylamide) (PDMA) | Forms diblock copolymers with low molecular weight dispersities (Đ = 1.11–1.18), suitable for creating uniform nanoparticles via polymerization-induced self-assembly (PISA). acs.org |

| Poly(L-lactide) (PLLA) | Poly(2-cholinium lactate (B86563) methacrylate) | The resulting block copolymer self-assembles in water and was characterized by dynamic light scattering and transmission electron microscopy. rsc.org |

Development of Stimulus-Responsive Polymeric Materials

Stimulus-responsive polymers, often termed "smart" polymers, are materials that undergo significant and reversible changes in their physical or chemical properties in response to small changes in their external environment. rsc.orgrsc.org These stimuli can include temperature, pH, light, and redox potential. rsc.org RAFT polymerization is a powerful tool for creating such materials with tailored responsiveness. rsc.org

Redox-responsive polymers often incorporate disulfide bonds into their structure. nih.gov These bonds are stable in normal physiological conditions but can be cleaved in environments with high concentrations of reducing agents like glutathione (B108866) (GSH). nih.gov Since many tumor tissues have significantly higher GSH levels than normal tissues, this mechanism is widely exploited for targeted drug delivery to cancer cells. nih.gov The disulfide linkage within this compound and the trithiocarbonate (B1256668) end-groups on RAFT-synthesized polymer chains can be engineered to impart redox sensitivity.

Temperature-responsive polymers, such as those containing poly(N-isopropylacrylamide) (PNIPAM), exhibit a lower critical solution temperature (LCST), undergoing a phase transition from soluble to insoluble as the temperature is raised above a certain point. nih.govacs.org RAFT allows for the synthesis of block copolymers where this transition temperature can be finely tuned, for example, to be near physiological temperature for biomedical applications. nih.gov Similarly, pH-responsive polymers can be designed by incorporating acidic or basic monomers, leading to changes in solubility or conformation with pH shifts, which is useful for drug release in specific biological compartments like endosomes or the gut. nih.gov

Table 2: Stimulus-Responsive Polymer Systems via RAFT

| Stimulus | Responsive Moiety/Polymer | Mechanism of Action & Application |

|---|---|---|

| Redox | Disulfide bonds | Cleavage of disulfide linkers by high concentrations of glutathione (GSH) in tumor cells, leading to the disassembly of nanocarriers and targeted drug release. nih.gov |

| Temperature | Poly(N-isopropylacrylamide) (PNIPAM) | Exhibits a Lower Critical Solution Temperature (LCST) around 32°C, causing the polymer to collapse and release its payload upon a slight temperature increase, useful for thermal-targeted therapy. nih.govacs.org |

| pH | Polymers with ionizable groups (e.g., acrylic acid, vinylpyridine) | Protonation or deprotonation of functional groups in response to pH changes (e.g., in acidic tumor microenvironments or endosomes) alters polymer solubility and triggers drug release. nih.gov |

Engineering Polymers for Biomedical and Bioassay Applications

Mass cytometry is a powerful bioanalytical technique for high-dimensional, single-cell analysis. nih.gov It uses antibodies tagged with stable heavy metal isotopes to quantify cellular markers, overcoming the spectral overlap limitations of fluorescence-based methods. rsc.org To enhance sensitivity, metal-chelating polymers (MCPs) are conjugated to antibodies, allowing each antibody to carry a large number of metal ions. nih.gov

RAFT polymerization is the method of choice for synthesizing these MCPs because it produces polymers with a controlled chain length and a narrow molecular weight distribution, which is crucial for quantitative and reproducible assays. rsc.orgmdpi.com The synthesis typically involves creating a polymer backbone with pendant groups that are subsequently modified to attach powerful chelating agents like diethylenetriaminepentaacetic acid (DTPA). nih.govscholaris.ca The RAFT process also allows for the incorporation of a specific terminal functional group, such as a maleimide (B117702), for covalent attachment to antibodies. rsc.orgnih.gov

Detailed studies have demonstrated the synthesis of well-defined MCPs and their successful application in multiplexed bioassays. For example, a DTPA-functionalized polymer was synthesized with a specific degree of polymerization and used to label antibodies with various lanthanide isotopes for an 11-plex analysis of human cord blood cells. nih.gov

Table 3: Research Findings on a RAFT-Synthesized Metal-Chelating Polymer for Mass Cytometry

| Parameter | Finding | Reference |

|---|---|---|

| Polymer Synthesis | A polymer with a degree of polymerization of 79 was synthesized via RAFT, with a narrow polydispersity (Mw/Mn ≤ 1.17). | nih.gov |

| Functionalization | The polymer was functionalized with DTPA chelating groups and a terminal maleimide group for antibody conjugation. | nih.govscholaris.ca |

| Metal-Binding Capacity | Isothermal titration calorimetry (ITC) showed that each polymer chain could bind an average of 68 ± 7 Gd³⁺ ions. | nih.gov |

| Antibody Conjugation | Analysis of an antibody-polymer conjugate showed an average of 2.4 ± 0.3 polymer chains attached to each antibody. | nih.govscholaris.ca |

| Application | The MCPs were used to label 11 different monoclonal antibodies with distinct lanthanide isotopes, enabling a successful 11-plex single-cell analysis of whole umbilical cord blood. | nih.gov |

Conjugating polymers to therapeutic proteins and peptides is a widely used strategy to improve their stability, prolong their circulation time in the body, and reduce their immunogenicity. nih.govrsc.org RAFT polymerization is an ideal method for preparing these conjugates due to its compatibility with a wide range of functional monomers and mild, often aqueous, reaction conditions that preserve the protein's structure and function. acs.orgsigmaaldrich.com

Two primary strategies are employed for creating protein-polymer conjugates using RAFT:

"Grafting to" : A pre-synthesized polymer with a reactive end-group is attached to a specific amino acid residue (like lysine (B10760008) or cysteine) on the protein surface. rsc.orgpublish.csiro.au This can be achieved using RAFT agents that contain functionalities like N-hydroxysuccinimide (NHS) esters or maleimides. rsc.orgsigmaaldrich.com

"Grafting from" : A RAFT agent is first attached to the protein, and the polymer chain is then grown directly from the protein surface. acs.orgpublish.csiro.au This method can simplify the purification process as unreacted monomer is easier to remove than unreacted polymer. publish.csiro.au

For example, researchers have successfully conjugated a RAFT agent to the free thiol group of the Cys-34 residue in bovine serum albumin (BSA). This protein-macroRAFT agent was then used to control the polymerization of N-isopropylacrylamide (NIPAAm) in an aqueous medium at 25 °C, demonstrating the "grafting from" approach. acs.org

Table 4: Strategies for RAFT-Mediated Protein-Polymer Conjugation

| Conjugation Strategy | Reactive Group on Polymer/RAFT Agent | Target Amino Acid on Protein | Example Protein |

|---|---|---|---|

| "Grafting to" | N-hydroxysuccinimide (NHS) ester | Lysine (primary amines) | Bovine Serum Albumin (BSA) |

| "Grafting to" | Maleimide (MAL) | Cysteine (thiol groups) | Bovine Serum Albumin (BSA) |

| "Grafting to" | Pyridyl disulfide (PDS) | Cysteine (thiol groups) | Avian Serum Albumin |

| "Grafting from" | Pyridyl disulfide-modified RAFT agent | Cysteine (thiol groups) | Bovine Serum Albumin (BSA) |

Data sourced from references sigmaaldrich.com, acs.org, and rsc.org.

Functional Polymers for Coatings, Adhesives, and Nanoscale Materials

The versatility of RAFT polymerization extends to the development of functional polymers for a broad range of materials applications, including advanced coatings, adhesives, and nanoscale materials. boronmolecular.comboronmolecular.com The ability to precisely control polymer composition and architecture allows for the fine-tuning of material properties such as adhesion, toughness, chemical resistance, and surface characteristics. boronmolecular.com

In the field of coatings and adhesives , RAFT polymers can be designed to have specific functionalities. This includes the development of antifouling coatings for marine or biomedical applications, responsive surfaces that change their properties on demand, and high-performance adhesives. boronmolecular.com

The application of RAFT polymerization is particularly impactful in the creation of nanoscale materials . researchgate.net By controlling polymerization, it is possible to synthesize materials with specific dimensions and functionalities for use in medicine and electronics. This includes:

Polymeric Nanoparticles: These are among the most common nanocarriers for drug delivery. RAFT allows for the creation of nanoparticles with controlled size and surface chemistry, including stimuli-responsive systems that release drugs under specific conditions. nih.gov

Core-Shell Nanogels: RAFT aqueous dispersion polymerization can be used to synthesize stable core-shell nanogels. These materials, which can be made thermosensitive and biocompatible, are promising for biomedical applications. researchgate.net

Functionalization of Quantum Dots: RAFT-synthesized polymers can be used to coat inorganic nanoparticles like quantum dots, improving their stability and biocompatibility for use in diagnostic imaging. nih.gov

These advanced materials leverage the controlled structure provided by RAFT to achieve enhanced performance and enable novel applications in theranostics, where diagnosis and therapy are combined. nih.gov

Table 5: RAFT-Synthesized Polymers in Nanoscale Materials

| Nanomaterial Type | Polymer System | Application |

|---|---|---|

| Polymeric Nanoparticles | Stimuli-responsive polymers (e.g., pH-, redox-responsive) | Smart nanocarriers for targeted and controlled drug delivery in cancer therapy. nih.gov |

| Core-Shell Nanogels | Poly(ethylene glycol) (PEG) shell with a crosslinked core | Biocompatible and stable nanocarriers for drug delivery, exhibiting enhanced stability in biological solutions. researchgate.net |

| Theranostic Nanoparticles | Polymers designed to carry both a therapeutic agent and an imaging agent | Real-time monitoring of drug delivery and therapeutic response in precision medicine. nih.gov |

| Polymer-Coated Quantum Dots | Amphiphilic polymers | Surface modification of quantum dots to create stable and biocompatible probes for in vivo imaging and diagnostics. nih.gov |

Analytical and Characterization Methodologies for Bis Dodecylsulfanylthiocarbonyl Disulfide Systems

Spectroscopic Techniques for Structural Confirmation and Reaction Monitoring

Spectroscopy is a cornerstone for the analysis of RAFT polymerizations, providing detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for tracking the progress of a polymerization reaction and elucidating the structure of the resulting polymer. By using ¹H NMR, one can determine the monomer conversion by integrating the signal of a proton unique to the monomer's vinyl group and comparing it to the integration of a stable proton signal from the polymer backbone or an internal standard. caltech.eduresearchgate.net

For instance, in the polymerization of acrylate (B77674) monomers, the disappearance of the characteristic vinyl proton signals (typically between 5.5-6.5 ppm) relative to the appearance of the broad polymer backbone signals (around 1.5-2.5 ppm) provides a direct measure of conversion. researchgate.net Furthermore, NMR is used to confirm the structure of the polymer and determine its number-average molecular weight (Mn,NMR). This is achieved by comparing the integral of the polymer backbone protons to the integral of protons on the RAFT agent's end-groups, which remain attached to the polymer chains. rsc.org

Table 1: Representative ¹H NMR Signals for Monitoring Polymerization

| Protons | Typical Chemical Shift (ppm) | Application |

|---|---|---|

| Monomer vinyl protons | 5.5 - 6.5 | Monitor monomer consumption |

| Polymer backbone protons | 1.0 - 2.5 | Confirm polymer formation |

| RAFT agent end-group (e.g., -CH₂-S) | 3.2 - 3.4 | Confirm end-group fidelity; calculate Mn,NMR |

| Internal Standard (e.g., Dioxane) | ~3.7 | Quantify monomer conversion |

Note: Chemical shifts are approximate and can vary based on solvent and specific monomer structure.

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly valuable for monitoring photo-initiated RAFT polymerizations and assessing the stability of the trithiocarbonate (B1256668) RAFT agent. Trithiocarbonates possess characteristic electronic transitions that can be monitored to track their concentration and degradation. rsc.org

These compounds typically exhibit two main absorption bands: a lower energy n→π* transition and a higher energy π→π* transition. The π→π* absorption peak is often used to follow the degradation of the RAFT agent during photopolymerization. acs.org The rate of degradation can be influenced by the wavelength and intensity of the light source, with higher-energy light (e.g., blue light) sometimes leading to faster degradation compared to lower-energy visible light (e.g., green light). acs.orgrsc.org By periodically taking samples from the reaction mixture and measuring their absorbance, the stability and consumption of the RAFT agent can be quantified. rsc.org

Table 2: Typical UV-Vis Absorption Bands for Trithiocarbonate RAFT Agents

| Transition | Typical Wavelength (λmax) | Significance |

|---|---|---|

| n→π* | ~450 - 460 nm | Corresponds to the visible color; can be used for photo-activation |

| π→π* | ~310 nm | Strong absorption; often used to monitor RAFT agent concentration/degradation |

High-Resolution Mass Spectrometry (HRMS), including techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, is a powerful tool for the precise identification of molecular structures. In the context of RAFT polymerization, HRMS is used to confirm the exact mass of the synthesized RAFT agent, ensuring its purity before use. rsc.org It is also crucial for analyzing the complex products of polymerization, such as confirming the end-group fidelity of the resulting polymers or identifying products from side reactions or end-group removal processes. rsc.orgthermofisher.com For example, after a chemical modification to remove the thiocarbonylthio end group, HRMS can unambiguously prove the presence of the new terminal group (e.g., a thiol). rsc.org

Table 3: Example of HRMS Data for RAFT Agent and Polymer-Related Species

| Compound/Ion | Calculated m/z | Found m/z | Technique | Application |

|---|---|---|---|---|

| Quaternary Phosphonium RAFT Agent | 643.3 | 643.4 | ESI-MS | Structural confirmation of a synthesized RAFT agent rsc.org |

| Polymer Additive (Irgafos 168 oxide) | 663.45367 | 663.45362 | LC-HRMS | Identification of polymer components thermofisher.com |

Chromatographic Analysis for Polymer Molecular Weight and Distribution

Chromatographic methods are essential for determining the macroscopic properties of the polymer population, such as average molecular weight and the breadth of the molecular weight distribution.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for characterizing the molecular weight and molecular weight distribution of polymers. researchgate.net The method separates polymer chains based on their hydrodynamic volume in solution. researchgate.net For polymers synthesized via RAFT, GPC/SEC is used to determine the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw/Mn. cmu.edursc.org